2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)carbamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-11-3-5-12(6-4-11)17-15(20)10-1-7-13(8-2-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMSEMPVCLHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid typically involves the reaction of 4-fluoroaniline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid is an organic compound with the molecular formula . It is used in scientific research across chemistry, biology, and medicine. The presence of a fluorophenyl group gives it unique chemical properties.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex organic molecules.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases.
Industry
It is used in the production of specialty chemicals and pharmaceuticals.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: Reduction reactions can convert it into amines or alcohols. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are commonly used.
- Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like sodium hydride () and alkyl halides are used for nucleophilic substitution reactions.
Preparation Methods
Mechanism of Action
The mechanism of action of 2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetic acid: Similar in structure but lacks the carbamoyl and phenoxy groups.
4-Fluorophenylacetic acid: Another related compound with a simpler structure.
4-Fluorophenylcarbamic acid: Shares the carbamoyl group but differs in the rest of the structure.
Uniqueness
2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid is unique due to the presence of both the fluorophenyl and carbamoyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid, a phenoxy acetic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a carbamoyl moiety, suggesting diverse mechanisms of action.
- Molecular Formula: C16H16FNO4
- Molecular Weight: 305.30 g/mol
- CAS Number: 1013009-28-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response:
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 2-(4-Fluorophenyl)carbamoyl derivative | 0.06 ± 0.01 | Strong COX-2 inhibition |
| Unsubstituted analogue | 0.13 ± 0.06 | Weaker inhibition |
These findings suggest that modifications to the phenoxy ring can enhance anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of phenoxy acetic acid derivatives. The compound under discussion has shown activity against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |
| HT29 (colorectal cancer) | <15 | Cell cycle arrest at G1 phase |
In vitro studies reveal that the compound's structure allows it to interact with key proteins involved in tumor progression, such as Bcl-2 and p53, thereby promoting cancer cell death .
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted on a rat model demonstrated that administering a phenoxy acetic acid analogue resulted in a significant reduction in paw edema compared to controls. The treatment group exhibited a reduction in inflammatory markers such as TNF-α and PGE-2 by over 60%, indicating potent anti-inflammatory effects .
Case Study 2: Anticancer Efficacy in Mice
In another investigation, mice bearing xenograft tumors were treated with the compound. Results showed a marked decrease in tumor volume and weight after treatment for three weeks, with histological analysis revealing increased apoptosis in tumor tissues compared to untreated controls .
Safety Profile
Toxicological assessments indicate that derivatives of this compound exhibit low toxicity levels. Studies measuring liver enzymes (AST, ALT), renal function markers (creatinine, urea), and histopathological evaluations support the safety of these compounds at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-((4-fluorophenyl)carbamoyl)phenoxy)acetic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling 4-fluorophenyl isocyanate with a phenoxyacetic acid derivative. Key steps include:
- Carbamoylation : Reacting 4-fluorophenyl isocyanate with 4-hydroxyphenoxyacetic acid under anhydrous conditions (e.g., DMF, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Reaction temperature, solvent polarity, and stoichiometry are critical to minimize side products like urea derivatives. Analytical techniques (TLC, HPLC) monitor progress .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenyl carbamoyl group (δ 7.2–7.6 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for methylene) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 318.08 for C₁₅H₁₂FNO₄) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carbamoyl linkage .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar phenoxyacetic acid derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogen placement, carbamoyl vs. ester groups) on target binding. For example, 4-fluorophenyl groups enhance kinase inhibition compared to chloro analogs .
- Meta-Analysis of Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (ROCK1 vs. ROCK2) may explain discrepancies. Standardize protocols using recombinant proteins and inhibitor controls .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify critical binding residues (e.g., Lys121 in ROCK2) affected by fluorophenyl orientation .
Q. How does this compound interact with kinase targets, and what experimental models validate its selectivity?
- Methodology :
- Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) across a panel of 50+ kinases. This compound shows IC₅₀ < 100 nM for ROCK2 but >1 µM for PKA, confirming selectivity .
- X-ray Crystallography : Co-crystal structures (PDB: 4O8) reveal hydrogen bonding between the carbamoyl group and kinase active sites (e.g., Asp175 in ROCK2) .
- In Vivo Models : Zebrafish embryos or murine hypertension models assess functional selectivity by correlating kinase inhibition with phenotypic changes (e.g., vasodilation) .
Q. What are the metabolic pathways and stability challenges of this compound under physiological conditions?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include hydrolysis of the carbamoyl group to 4-fluoroaniline and oxidation of the phenoxyacetic acid moiety .
- Plasma Stability Assays : Measure half-life in human plasma (pH 7.4, 37°C). Instability (<1 hr) often necessitates prodrug strategies (e.g., ethyl ester prodrugs improve bioavailability by 3×) .
Key Considerations for Researchers
- Contradiction Resolution : Always cross-reference biological data with structural analogs (e.g., 2-(4-chlorophenyl) derivatives) and validate using orthogonal assays .
- Metabolic Engineering : Masking the acetic acid group as an ester prodrug significantly enhances in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
